1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid
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Overview
Description
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid typically involves the condensation of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring, which is then further functionalized to introduce the carboxylic acid group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: A synthetic psychedelic drug with a similar dimethoxyphenyl group.
1-(2,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: A compound with anticancer properties, featuring a similar dimethoxyphenyl group.
Uniqueness
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid is unique due to its imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-11(18-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
FFFDKNULLQXOHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
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